Anticonvulsant Potency Superiority: S-Derivative of 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol Outperforms Phenobarbital and Mydocalm
In a direct head-to-head in vivo comparison using the pentylenetetrazole (PTZ)-induced seizure model in rats, a specific S-derivative of the target compound, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio]-1-(4-chlorophenylethanone), demonstrated superior anticonvulsant activity. The compound's activity exceeded that of the standard reference drugs Phenobarbital and Mydocalm (Tolperisone) by factors of 1.23 and 1.27, respectively [1][2].
| Evidence Dimension | Anticonvulsant activity (relative efficacy) |
|---|---|
| Target Compound Data | Activity 1.23× Phenobarbital; 1.27× Mydocalm |
| Comparator Or Baseline | Phenobarbital (standard anticonvulsant) and Mydocalm (Tolperisone, central muscle relaxant) |
| Quantified Difference | 23% increase over Phenobarbital; 27% increase over Mydocalm |
| Conditions | In vivo pentylenetetrazole (PTZ)-induced seizure model in rats; seizure latency and duration measured |
Why This Matters
This quantitative superiority over established clinical anticonvulsants validates the specific 4-phenyl-5-furan substitution pattern as a privileged scaffold for CNS-active agents, providing a clear, data-driven rationale for selecting this compound as a lead optimization starting point.
- [1] Parchenko, V. V. et al. Anticonvulsant activity of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione S-derivatives. Farmatsevtychnyi Zhurnal. 2018;6:15-22. DOI: 10.32352/0367-3057.6.15.02. Available at: https://pharmj.org.ua/index.php/journal/article/view/166. View Source
- [2] Parchenko, V. V. et al. Anticonvulsant activity of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione S-derivatives. ScienceGate. DOI: 10.32352/0367-3057.6.15.02. Available at: https://www.sciencegate.app/document/10.32352/0367-3057.6.15.02. View Source
